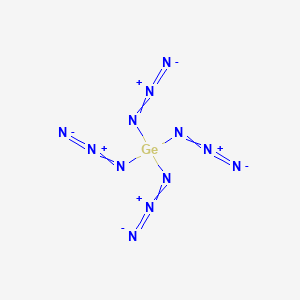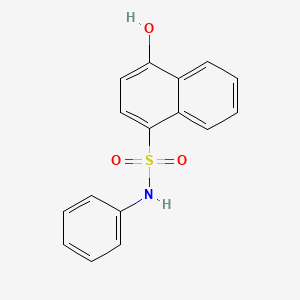
4-Hydroxy-N-phenylnaphthalene-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Hydroxy-N-phenylnaphthalene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and polymers. This compound is characterized by the presence of a hydroxyl group, a phenyl group, and a sulfonamide group attached to a naphthalene ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-N-phenylnaphthalene-1-sulfonamide can be achieved through several methods. One common method involves the reaction of 4-hydroxy-1-naphthalenesulfonic acid with aniline in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction typically proceeds under reflux conditions, and the product is isolated through crystallization.
Another method involves the direct sulfonation of 4-hydroxy-1-naphthol followed by the reaction with aniline. This method requires careful control of reaction conditions to ensure the selective formation of the desired sulfonamide.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale sulfonation and amination processes. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. Industrial production also emphasizes the use of environmentally friendly reagents and solvents to minimize waste and reduce environmental impact.
化学反応の分析
Types of Reactions
4-Hydroxy-N-phenylnaphthalene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Formation of quinone derivatives.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
4-Hydroxy-N-phenylnaphthalene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antibacterial and anti-inflammatory activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 4-Hydroxy-N-phenylnaphthalene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid, allowing it to inhibit the enzyme dihydropteroate synthase. This inhibition disrupts the synthesis of folic acid, which is essential for bacterial growth and replication. The compound’s hydroxyl and phenyl groups also contribute to its binding affinity and specificity for the target enzyme.
類似化合物との比較
Similar Compounds
4-Hydroxy-1-naphthalenesulfonic acid: Lacks the phenyl group, resulting in different chemical properties and applications.
N-Phenyl-1-naphthylamine: Lacks the sulfonamide group, leading to different biological activities.
Sulfanilamide: Contains a sulfonamide group but lacks the naphthalene ring, resulting in different chemical and biological properties.
Uniqueness
4-Hydroxy-N-phenylnaphthalene-1-sulfonamide is unique due to the combination of its hydroxyl, phenyl, and sulfonamide groups attached to a naphthalene ring. This unique structure imparts specific chemical reactivity and biological activity, making it valuable in various research and industrial applications.
特性
CAS番号 |
60626-88-2 |
|---|---|
分子式 |
C16H13NO3S |
分子量 |
299.3 g/mol |
IUPAC名 |
4-hydroxy-N-phenylnaphthalene-1-sulfonamide |
InChI |
InChI=1S/C16H13NO3S/c18-15-10-11-16(14-9-5-4-8-13(14)15)21(19,20)17-12-6-2-1-3-7-12/h1-11,17-18H |
InChIキー |
UCAILNMMKPDALX-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C3=CC=CC=C32)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


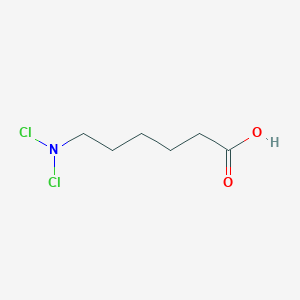
![3,6,9,12-Tetraoxabicyclo[12.3.1]octadeca-1(18),14,16-triene](/img/structure/B14617815.png)
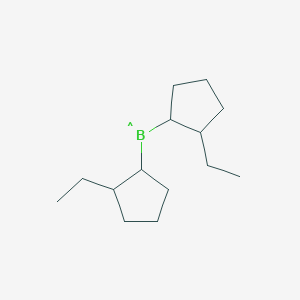
![3-Ethyl-1-(3-iodophenyl)-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one](/img/structure/B14617820.png)
![3-Methyl-6-[(3-phenylpropyl)amino]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14617830.png)
![3-Benzyl-7-butyl-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B14617831.png)
![Propanoyl fluoride, 2,3,3,3-tetrafluoro-2-[1,1,2,2,3,3-hexafluoro-3-(trifluoromethoxy)propoxy]-](/img/structure/B14617835.png)
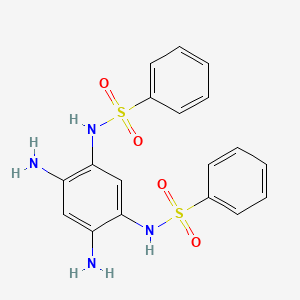


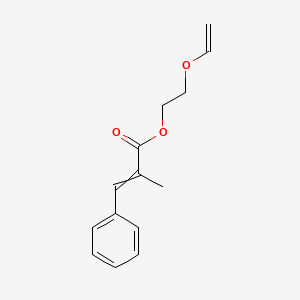

![Ethyl 5,10-dihydropyrrolo[1,2-b]isoquinoline-1-carboxylate](/img/structure/B14617888.png)
